2',4',6'-Trifluoroacetophenone

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

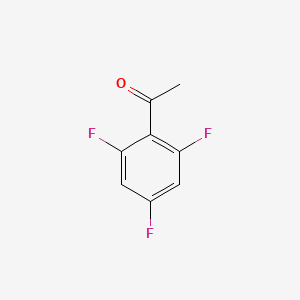

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2,4,6-trifluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFJSZHCBWFPSJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380291 | |

| Record name | 2',4',6'-Trifluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51788-77-3 | |

| Record name | 2',4',6'-Trifluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,4,6-trifluorophenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 ,4 ,6 Trifluoroacetophenone and Its Polyfluorinated Analogues

Established Synthetic Pathways to 2',4',6'-Trifluoroacetophenone

The synthesis of the core molecule, this compound, relies on classical and modern organic reactions that leverage the specific reactivity of polyfluorinated aromatic rings.

Friedel-Crafts Acylation Approaches with Fluorinated Reagents

The Friedel-Crafts acylation is a cornerstone method for the synthesis of aryl ketones, including polyfluorinated variants. mdpi.com This reaction involves the electrophilic substitution of an aromatic proton with an acyl group, typically from an acyl chloride or anhydride (B1165640), in the presence of a Lewis acid catalyst. googleapis.com For the synthesis of this compound, the reaction starts with 1,3,5-trifluorobenzene.

The fluorine atoms on the benzene (B151609) ring are deactivating, making the substrate less reactive towards electrophilic attack compared to non-fluorinated benzene. fluorine1.ru However, the reaction can be successfully carried out using potent acylating agents and strong Lewis acid catalysts like aluminum chloride (AlCl₃). fluorine1.rufluorine1.ru The acylation of 1,3-difluorobenzene, a related substrate, proceeds efficiently to form 1-(2,4-difluorophenyl) keto-derivatives using various acylating agents. fluorine1.rufluorine1.ru In a typical procedure for a related compound, an acetylating agent such as acetic anhydride or acetyl chloride is added to a mixture of the fluorinated benzene (which can also serve as the solvent) and AlCl₃. dtic.milgoogle.com The reaction temperature for such acylations is generally kept moderate, for instance between 25°C and 55°C. google.com

Table 1: Representative Friedel-Crafts Acylation Conditions Data based on analogous reactions with fluorinated benzenes.

| Starting Material | Acetylating Agent | Catalyst | Solvent | Typical Conditions |

| 1,3,5-Trifluorobenzene | Acetyl Chloride / Acetic Anhydride | AlCl₃ | Excess 1,3,5-Trifluorobenzene | 25-55°C |

| 1,3-Difluorobenzene | Acetic Anhydride | AlCl₃ | Excess 1,3-Difluorobenzene | Reflux, 1 hour |

| 1,2,4-Trifluorobenzene | Acetic Anhydride | AlCl₃ | Excess 1,2,4-Trifluorobenzene | N/A |

Diazotization-Coupling-Hydrolysis Sequences for Fluorinated Acetophenones

An alternative, multi-step approach to synthesizing fluorinated and trifluoromethylated acetophenones involves a sequence of diazotization, coupling, and hydrolysis. google.com This classical pathway is particularly useful when the desired substitution pattern is not easily accessible through direct acylation. The synthesis typically begins with a substituted aniline. d-nb.info

The general process for a related compound, m-trifluoromethyl acetophenone (B1666503), is initiated by the diazotization of m-trifluoromethylaniline with sodium nitrite (B80452) (NaNO₂) in an acidic medium (e.g., sulfuric acid) at low temperatures (0–5°C) to form a diazonium salt. google.com This intermediate is then coupled with a suitable reagent like acetaldoxime (B92144) in the presence of a copper salt catalyst, such as cuprous chloride or copper sulfate. google.com Careful control of pH (typically 4-4.5) during the coupling step is crucial to maximize yield and minimize byproducts. google.com The final step is the hydrolysis of the resulting coupled product with an acid, such as hydrochloric acid, to yield the target acetophenone. This method is noted for its moderate reaction conditions and the high purity of the final product, which can exceed 99.5%. google.com

Table 2: Key Parameters in Diazotization-Coupling-Hydrolysis Synthesis Data based on the synthesis of m-trifluoromethyl acetophenone.

| Step | Reagents | Key Conditions | Purpose |

| Diazotization | Substituted Aniline, NaNO₂, H₂SO₄ | 0–5°C | Formation of diazonium salt. |

| Coupling | Diazonium Salt, Acetaldoxime, Copper Salt | pH 4–4.5, Temp < 5°C | C-C bond formation. google.com |

| Hydrolysis | Coupled Intermediate, HCl | Reflux | Conversion to ketone. |

Trifluoromethylation Strategies utilizing Silane Reagents

The introduction of a trifluoromethyl (-CF₃) group is a key strategy in medicinal and agrochemical chemistry. tcichemicals.comwikipedia.org (Trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), also known as the Ruppert-Prakash reagent, is a widely used nucleophilic trifluoromethylating agent. tcichemicals.comresearchgate.net It can be used to synthesize aryl trifluoromethyl ketones, which are important polyfluorinated analogues of this compound.

One advanced method is the palladium-catalyzed carbonylative trifluoromethylation of aryl halides or related substrates. researchgate.netacs.org In these reactions, a palladium complex catalyzes the insertion of carbon monoxide (CO) and the coupling with a trifluoromethyl source like TMSCF₃. acs.org Stoichiometric studies have shown that phosphine-ligated Pd(II)(Ph)CF₃ complexes can readily react with CO to form trifluoroacetophenone. acs.org The choice of ligand, such as Xantphos or DtBPF, can influence the reaction's efficiency and selectivity. researchgate.net This methodology provides a pathway to aryl trifluoromethyl ketones from various aryl precursors. researchgate.netacs.org

Preparation of Specific Halo-Substituted Trifluoroacetophenone Derivatives

The synthesis of analogues bearing additional halogen or cyano substituents often requires tailored synthetic strategies.

Synthesis of Dichloro-Trifluoroacetophenone Analogues

The synthesis of dichloro-trifluoroacetophenone derivatives, such as 3',5'-dichloro-2,2,2-trifluoroacetophenone, is frequently accomplished using Grignard reagents. google.comguidechem.com The process typically involves reacting a di-substituted aryl halide, like 1-bromo-3,5-dichlorobenzene, with magnesium metal in a solvent such as tetrahydrofuran (B95107) (THF) to form the corresponding Grignard reagent. guidechem.comwipo.int

This organometallic intermediate is then treated with a trifluoroacetylating agent. wipo.int Ethyl trifluoroacetate (B77799) is a common choice for this electrophilic partner. guidechem.com The reaction is typically conducted at low temperatures (e.g., 0°C) and quenched with an aqueous acid solution like ammonium (B1175870) chloride. guidechem.com While effective, this method can result in moderate yields (e.g., 26-36%). guidechem.comgoogle.com An alternative approach involves a two-step process where piperidine (B6355638) is first reacted with ethyl trifluoroacetate to form 1-trifluoroacetylpiperidine, which is then coupled with the Grignard reagent derived from 3,5-dichlorobromobenzene, achieving yields around 70%. google.com

Table 3: Grignard-Based Synthesis of 3',5'-Dichloro-2,2,2-trifluoroacetophenone

| Aryl Halide | Trifluoroacetylating Agent | Solvent | Yield | Reference |

| 3,5-Dichlorobromobenzene | Ethyl Trifluoroacetate | THF | 26% | guidechem.com |

| 3,5-Dichlorobromobenzene | 1-Trifluoroacetylpiperidine | THF | 70% |

Synthetic Routes to Cyano-Substituted Trifluoroacetophenones

The synthesis of cyano-substituted trifluoroacetophenones can be achieved by reacting a suitable cyanophenyl precursor with a trifluoromethylating agent. For example, 4'-cyano-2,2,2-trifluoroacetophenone is synthesized from methyl 4-cyanobenzoate (B1228447). chemicalbook.com

In this method, methyl 4-cyanobenzoate is reacted with (trifluoromethyl)trimethylsilane (TMSCF₃) in THF. chemicalbook.com The reaction is initiated by a catalytic amount of cesium fluoride (B91410). After stirring at room temperature, the reaction is worked up and the intermediate is hydrolyzed to afford the final product. This route provides the target cyano-substituted ketone in a moderate yield of 51%. chemicalbook.com An older method for preparing related compounds, such as 1,1,1-trifluoro-2-cyano-2-acetoxypropane, involves the reaction of 1,1,1-trifluoroacetone (B105887) with an alkali metal cyanide followed by treatment with acetic anhydride. google.com

Considerations for Green Chemistry Principles in Trifluoroacetophenone Synthesis

Research into the synthesis of fluorinated compounds has increasingly focused on adopting these principles. Innovations include the use of alternative reaction media, the development of highly efficient catalytic systems, and the utilization of less hazardous reagents.

Greener Solvents and Reaction Conditions

A primary focus of green chemistry is the replacement of volatile and often toxic organic solvents with safer alternatives. acs.org In the synthesis of polyfluorinated compounds, several greener options have been explored:

Deep Eutectic Solvents (DESs) : These solvents, often composed of a mixture of a hydrogen bond donor and a hydrogen bond acceptor like choline (B1196258) chloride, are biodegradable, have low toxicity, and can be derived from renewable resources. rsc.org They have been successfully used as green media for various organic reactions, including carbon-carbon bond formation. rsc.org

Ethyl Acetate (B1210297) : Recognized as a greener solvent, ethyl acetate has been employed in visible-light-mediated perfluoroalkylation reactions, demonstrating the feasibility of moving away from more hazardous solvents. organic-chemistry.org

Glycerol (B35011) : As a non-toxic, biodegradable byproduct of biodiesel production, glycerol is an attractive green solvent. uniovi.es Its use has been demonstrated in various synthetic transformations, often leading to high yields and selectivity. uniovi.es

Solvent-Free (Neat) Reactions : Eliminating the solvent entirely represents a significant step towards green synthesis. Neat reaction conditions can enhance atom economy, reduce or eliminate solvent-derived impurities, and often lead to shorter reaction times and improved yields. smolecule.com

Catalysis and Safer Reagents

The principle of using catalytic reagents in small amounts over stoichiometric ones is central to green chemistry as it minimizes waste. In the context of trifluoroacetophenones, this is particularly relevant.

Organocatalysis : 2,2,2-Trifluoroacetophenone (B138007) itself has been identified as a highly efficient organocatalyst for environmentally friendly oxidation reactions, such as the epoxidation of alkenes. organic-chemistry.orgacs.orgacs.orgnih.gov These reactions utilize hydrogen peroxide (H₂O₂), a green oxidant, which decomposes into water and oxygen, producing no toxic byproducts. researchgate.net The use of low catalyst loadings (e.g., 2-5 mol%) and short reaction times makes this a highly efficient and sustainable protocol. organic-chemistry.orgacs.org

Electrochemical Synthesis : Electrochemical methods offer a sustainable approach by using electricity to drive reactions, often avoiding the need for chemical oxidants or reductants. An electrochemical approach for the synthesis of trifluoromethyl- and allyl-substituted tertiary alcohols from trifluoroacetophenone has been developed using graphite (B72142) electrodes, which minimizes reagent-based waste. nih.gov

Comparative Analysis of Synthetic Methods

The application of green chemistry principles can be evaluated by comparing different synthetic methodologies. The following table provides a conceptual comparison based on reported research findings.

| Parameter | Traditional Friedel-Crafts Acylation | Organocatalytic Oxidation (using Trifluoroacetophenone) | Electrochemical Synthesis |

| Solvent | Often uses chlorinated solvents or excess aromatic reactants | Greener solvents like tert-butyl alcohol, acetonitrile (B52724) organic-chemistry.org | Acetonitrile nih.gov |

| Catalyst/Reagent | Stoichiometric Lewis acids (e.g., AlCl₃) google.com | Catalytic amounts (2-10 mol%) of organocatalyst; H₂O₂ as oxidant organic-chemistry.org | Electricity; Graphite electrodes nih.gov |

| Reaction Conditions | Can require harsh conditions and produce significant inorganic waste google.com | Mild conditions, short reaction times (e.g., 1 hour) organic-chemistry.orgacs.org | Room temperature, constant current nih.gov |

| Waste Products | Significant amounts of acid and metal-containing waste google.com | Water and oxygen are the primary byproducts from the oxidant researchgate.net | Minimal reagent waste |

| Atom Economy | Can be low due to stoichiometric reagents google.com | High, due to catalytic nature | Potentially high |

| Green Principle Focus | N/A | Catalysis, Safer Reagents, Waste Prevention colab.wsresearchgate.net | Energy Efficiency, Waste Prevention colab.wsnih.gov |

By focusing on these green chemistry principles, the synthesis of this compound and its analogues can be made more efficient, cost-effective, and environmentally responsible. The shift from traditional methods that rely on stoichiometric, hazardous reagents to catalytic and electrochemical systems using greener solvents and oxidants represents a significant advancement in sustainable chemical manufacturing.

Elucidating Reactivity Profiles and Reaction Mechanisms of 2 ,4 ,6 Trifluoroacetophenone

Nucleophilic Addition and Substitution Reactions

2',4',6'-Trifluoroacetophenone exhibits notable reactivity towards nucleophiles, influenced by the electron-withdrawing nature of the fluorine atoms on the aromatic ring. While specific studies on the nucleophilic addition to the carbonyl group of this compound are not extensively detailed in the provided search results, the principles of nucleophilic aromatic substitution (SNAr) on highly fluorinated aromatic rings are well-established. libretexts.orgnih.gov The fluorine atoms, particularly those in the ortho and para positions to the acetyl group, activate the ring towards nucleophilic attack. libretexts.org This activation facilitates the displacement of a fluoride (B91410) ion by a nucleophile.

In related chemistries, polyfluoroarenes readily undergo SNAr reactions with various nucleophiles. nih.gov For instance, the reaction of pentafluoropyridine (B1199360) with hydroxybenzaldehydes demonstrates selective substitution at different positions depending on the reaction conditions. rsc.org Similarly, the reaction of polyfluoroarenes with phenothiazine (B1677639) in the presence of a mild base leads to para-selective substitution. nih.gov These examples highlight the susceptibility of fluorinated aromatic rings to nucleophilic attack, a principle that would apply to this compound. The electron-withdrawing acetyl group would further enhance the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic substitution.

Asymmetric Reduction Methodologies

The asymmetric reduction of the prochiral ketone this compound is a key transformation for accessing optically active α-(trifluoromethyl)benzyl alcohol derivatives, which are valuable building blocks in medicinal chemistry. Various methods have been developed to achieve high enantioselectivity in this reduction.

Stereoselective Reductions with Optically Active Grignard Reagents

The use of optically active Grignard reagents for the asymmetric reduction of ketones is a well-established strategy. datapdf.com Early studies on the reaction of 2,2,2-trifluoroacetophenone (B138007) with the Grignard reagent derived from (+)-2-methylbutyl chloride resulted in the formation of 2,2,2-trifluoro-1-phenylethanol with a significant optical rotation, indicating a high degree of asymmetric induction. datapdf.com This suggests that the mechanism for Grignard reductions is similar for both fluorinated and non-fluorinated ketones, proceeding through a six-membered ring transition state involving the transfer of a hydride ion from the β-carbon of the Grignard reagent. datapdf.com More recent advancements have focused on the use of chiral ligands to modify Grignard reagents, enabling modular construction of chiral tertiary alcohols with high enantioselectivity. rsc.org

Electrochemically Promoted Asymmetric Hydrogen Transfer Reactions

Electrochemical methods offer a sustainable and efficient alternative for asymmetric hydrogen transfer reactions. researchgate.netnih.gov The electrochemically promoted asymmetric transfer hydrogenation of 2,2,2-trifluoroacetophenone using a chiral Ru complex has been reported to produce (R)-α-(trifluoromethyl)benzyl alcohol with high yield and enantiomeric excess (ee). researchgate.netnih.gov This process is highly efficient, requiring only a catalytic amount of electricity. researchgate.net The ethoxylate anion, generated from the electroreduction of ethanol (B145695) as the solvent, can effectively drive the transfer hydrogenation catalyzed by Ru complexes. researchgate.net Another study demonstrated the use of a metal-free chiral cathode composed of D-phenylalanine-functionalized multi-walled carbon nanotubes for the asymmetric electroreduction of 2,2,2-trifluoroacetophenone, affording (S)-α-(trifluoromethyl)benzyl alcohol. researchgate.net

| Method | Catalyst/Reagent | Product | Yield (%) | ee (%) |

| Electrochemically Promoted Asymmetric Hydrogen Transfer | Chiral Ru complex | (R)-α-(Trifluoromethyl)benzyl alcohol | 96 | 94 |

| Asymmetric Electroreduction | D-PHE-MWCNTs cathode | (S)-α-(Trifluoromethyl)benzyl alcohol | 65 | 40 |

Carbon-Hydrogen (C-H) and Carbon-Fluorine (C-F) Activation Studies

The activation of C-H and C-F bonds is a significant area of research in organic synthesis, enabling the direct functionalization of otherwise inert bonds. This compound has been investigated as a substrate in these transformations.

Role of Trifluoroacetophenone as a Hydride Acceptor in C-H Functionalization

Lewis acid-promoted hydride transfer reactions provide a pathway for the direct coupling of sp³ C-H bonds and alkenes. nih.govsigmaaldrich.com In these reactions, a highly activated oxocarbenium intermediate, generated from an α,β-unsaturated aldehyde or ketone, can abstract a hydride from a C-H bond. nih.govsigmaaldrich.com While the specific use of this compound as the hydride acceptor is not explicitly detailed in the provided results, the related compound 2,2,2-trifluoroacetophenone has been shown to participate in such transformations. The strong electron-withdrawing nature of the trifluoromethyl group enhances the hydride-accepting ability of the carbonyl carbon.

Frustrated Lewis Pair (FLP) Mediated C-F Activation Processes

Frustrated Lewis Pairs (FLPs), consisting of a bulky Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct, have emerged as powerful reagents for bond activation, including the challenging C-F bond. nih.govresearchgate.netrsc.orguq.edu.au The reaction of 2,2,2-trifluoroacetophenone with an FLP composed of a borane (B79455) and a phosphine (B1218219) leads to the activation of a C-F bond, resulting in the formation of a difluoroenolate in high yield. nih.gov One of the first examples of FLP-mediated C-F bond activation involved the reaction of fluoromethyl groups with B(C₆F₅)₃ and PtBu₃. nih.gov More affordable and commercially available Lewis acid/base pairs, such as boron trifluoride and triphenylphosphine, have also been shown to be effective. nih.gov Investigations into the reaction of PhC(O)CF₃ with a superbasic proazaphosphatrane (Verkade's base) and a corresponding FLP have provided insights into the mechanism of C-F bond activation. rsc.org The reaction of PhC(O)CF₃ with the FLP P(MeNCH₂CH₂)₃N/BPh₃ resulted in the formation of the salt [PhC(CF₂)OP(MeNCH₂CH₂)₃N][FBPh₃]. rsc.org

| Lewis Acid | Lewis Base | Product Type | Yield (%) |

| B(C₆F₅)₃ | P(o-Tol)₃ | Difluoroenolate | 87 |

| BPh₃ | P(MeNCH₂CH₂)₃N | [PhC(CF₂)OP(MeNCH₂CH₂)₃N][FBPh₃] | - |

Condensation and Polymerization Reactions for Fluorinated Materials

While specific studies detailing the use of this compound as a monomer for fluorinated materials are not available, the chemistry of other fluorinated acetophenones provides a basis for potential applications. For instance, 2,2,2-Trifluoroacetophenone is known to undergo condensation reactions to form new aromatic 3F polymers. These polymers exhibit high thermal stability and good film-forming properties. Fluoropolymers, in general, are a significant class of materials known for their chemical resistance, thermal stability, and low friction coefficients, properties which stem from the strength of the carbon-fluorine bond. dokumen.pubdntb.gov.ua The generation of fluorinated copolymers often involves the reaction of various fluoroalkene monomers to create materials with tailored properties, reducing the high crystallinity that can be a drawback in fluorohomopolymers. gla.ac.uk20.210.105 Given these precedents, this compound could potentially serve as a building block in the synthesis of novel fluorinated polymers, though such work has yet to be reported.

Cycloaddition Reactions and Ring-Opening Processes

The reactivity of fluorinated ketones in cycloaddition reactions is an area of active research. The electron-withdrawing nature of the fluorine atoms on the phenyl ring of this compound is expected to enhance the electrophilicity of the carbonyl carbon, making it a potential candidate for various cycloaddition and ring-forming reactions.

Formal [2+2] Cycloadditions with Azolium Enolates

N-Heterocyclic carbene (NHC) catalysis is a powerful tool for constructing various heterocyclic compounds through cycloaddition pathways. nih.govrsc.org Azolium enolates, generated from the reaction of an NHC with a carbonyl compound, are key intermediates in these transformations. While a formal [2+2] cycloaddition between this compound and an azolium enolate has not been specifically documented, the reactivity of fluorinated ketones with NHCs has been observed. For example, studies involving the related compound 2,2,2-Trifluoroacetophenone have shown that it can interact with NHC catalysts, leading to complex multi-step cascade cyclization processes rather than simple cycloadditions. nih.govfrontiersin.org This indicates that while fluorinated acetophenones are reactive partners for NHCs, the reaction pathway may be complex and not necessarily lead to a [2+2] cycloadduct. The specific outcome would likely depend on the precise structure of the NHC catalyst, the substrate, and the reaction conditions.

Diastereoselective Formation of Dioxanes via Oxa-Michael Addition

A highly diastereoselective method for synthesizing trifluoromethylated 1,3-dioxanes has been developed, proceeding through a sequence involving an initial addition followed by an intramolecular oxa-Michael reaction. dntb.gov.uarsc.org This reaction demonstrates the utility of fluorinated ketones as precursors for complex heterocyclic systems.

The general mechanism involves the addition of a nucleophile, such as a vinyl Grignard reagent, to a trifluoromethyl ketone. The resulting tertiary allylic alcohol is then subjected to conditions that promote a 6-endo-trig cyclization onto the activated double bond, forming the 1,3-dioxane (B1201747) ring with high levels of stereocontrol.

A study by Becerra-Figueroa, et al., explored the scope of this reaction with various trifluoromethyl ketones. The reaction proceeds efficiently under mild conditions, and the results for a selection of substrates are summarized below.

| Entry | R¹ (Ketone) | R² (Grignard) | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | C₆H₅ | CH=CH₂ | 85 | >95:5 |

| 2 | 4-MeO-C₆H₄ | CH=CH₂ | 80 | >95:5 |

| 3 | 4-F-C₆H₄ | CH=CH₂ | 82 | >95:5 |

| 4 | Thiophen-2-yl | CH=CH₂ | 75 | >95:5 |

Data compiled from research on trifluoromethyl ketones, which are structurally distinct from this compound. rsc.org

This methodology highlights a powerful strategy for dioxane synthesis. rsc.org Although this compound (which possesses a methyl group, not a trifluoromethyl group) was not included in the reported substrate scope, the electron-deficient nature of its aromatic ring could potentially influence its reactivity in similar addition and subsequent cyclization pathways.

Catalytic Applications and Organocatalysis with Trifluoroacetophenone

Organocatalytic Oxidation Reactions

Environmentally Friendly Epoxidation of Alkenes

There is no available research in the scientific literature describing the use of 2',4',6'-Trifluoroacetophenone as a catalyst for the environmentally friendly epoxidation of alkenes.

Oxidation of Tertiary Amines and Azines to N-Oxides

No published studies were found that detail the application of this compound as a catalyst for the oxidation of tertiary amines or azines to their corresponding N-oxides.

Role in Stereoselective Catalysis

N-Heterocyclic Carbene (NHC)-Catalyzed Asymmetric Transformations

There is no documented evidence of this compound being employed in N-Heterocyclic Carbene (NHC)-catalyzed asymmetric transformations.

Strategic Applications of 2 ,4 ,6 Trifluoroacetophenone As a Key Chemical Building Block

Precursor in Complex Organic Molecule Synthesis

2',4',6'-Trifluoroacetophenone serves as a versatile starting material in organic synthesis, enabling the construction of intricate molecular architectures. guidechem.com The presence of three fluorine atoms on the aromatic ring significantly influences the reactivity of both the ring and the adjacent ketone functional group. This electronic modification makes the compound a valuable precursor for a variety of transformations. guidechem.com

The ketone moiety can undergo a wide range of classical reactions, including but not limited to:

Reductions: The carbonyl group can be selectively reduced to a secondary alcohol, providing a chiral center for further stereoselective synthesis.

Nucleophilic Additions: The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles, such as Grignard reagents and organolithium compounds, to form tertiary alcohols.

Condensation Reactions: It can participate in aldol-type and Knoevenagel condensations to form larger, more complex carbon skeletons.

The trifluorinated phenyl ring also offers unique opportunities for synthetic diversification. The fluorine atoms can direct electrophilic aromatic substitution reactions to specific positions or can be substituted under certain conditions to introduce other functional groups.

Intermediate in Pharmaceutical Development

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity. This compound is a key intermediate in the synthesis of a variety of pharmaceutically active compounds. guidechem.comscbt.com Its trifluorinated phenyl motif is a desirable feature in many drug scaffolds.

The compound's utility in pharmaceutical synthesis stems from its ability to be readily converted into more complex heterocyclic and carbocyclic systems that form the core of many therapeutic agents. guidechem.com While specific drug names are often proprietary, the literature indicates its use in the synthesis of compounds targeting various biological pathways. guidechem.com

Application in Agrochemical Synthesis

Similar to the pharmaceutical industry, the agrochemical sector leverages the unique properties of fluorinated compounds to develop potent and selective herbicides, insecticides, and fungicides. This compound serves as a valuable building block in the synthesis of new crop protection agents. guidechem.com The introduction of the trifluorophenyl group can lead to agrochemicals with improved efficacy and environmental profiles.

Contributions to Advanced Materials Science

The distinct electronic and physical properties conferred by the trifluorophenyl group make this compound an attractive monomer or precursor for the synthesis of advanced materials.

Synthesis of Novel Fluorinated Polymers

Fluoropolymers are renowned for their exceptional thermal stability, chemical resistance, and unique surface properties. sci-hub.sewikipedia.org this compound can be utilized as a precursor for the synthesis of novel fluorinated polymers. guidechem.comscbt.com The incorporation of the trifluoroacetophenone moiety into a polymer backbone can significantly enhance its thermal and oxidative stability, as well as modify its optical and dielectric properties.

Development of High-Performance Coatings

High-performance coatings are essential for protecting surfaces from harsh environments. Fluorinated compounds are often incorporated into coating formulations to impart hydrophobicity, chemical resistance, and durability. guidechem.comscbt.com this compound can be used as a starting material for the synthesis of additives or resins for high-performance coatings. guidechem.com The presence of the trifluorinated ring contributes to low surface energy and enhanced stability, which are critical for protective coatings.

Synthesis of Specific Heterocyclic Systems (e.g., Indazoles)

While direct synthesis of indazoles from this compound is not prominently documented in readily available literature, the reaction of ketones with hydrazine derivatives is a fundamental method for the formation of hydrazones, which are key precursors to various heterocyclic systems. libretexts.org The formation of an indazole ring typically involves the cyclization of a suitably substituted phenylhydrazone.

Advanced Spectroscopic and Computational Investigations of 2 ,4 ,6 Trifluoroacetophenone

Quantum Chemical Computations for Molecular Properties

Quantum chemical computations serve as powerful tools for predicting and understanding the behavior of molecules at the atomic level. nextmol.com These methods allow for the detailed investigation of molecular structures, electronic properties, and reactivity without the need for direct experimentation, offering profound insights that complement laboratory findings. spirochem.comavcr.cz For a molecule like 2',4',6'-Trifluoroacetophenone, these computational approaches are invaluable for elucidating the effects of its distinct trifluoro-substituted aromatic system.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust computational method widely used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. This method calculates the electron density to determine the energy of the system, providing a balance between accuracy and computational cost.

For this compound, a DFT calculation, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to find its lowest energy conformation. The optimization process systematically adjusts bond lengths, bond angles, and dihedral angles until a stable structure on the potential energy surface is located. This computation would likely reveal a planar or near-planar arrangement of the phenyl ring and the acetyl group, although minor twisting could occur due to steric hindrance from the ortho-fluorine atoms. The resulting optimized geometry provides precise data on the molecule's structural parameters.

Table 1: Predicted Structural Parameters for this compound from a Representative DFT Calculation Note: The following data is illustrative of typical results from DFT calculations and is based on general chemical principles, as a specific computational study for this isomer was not available in the searched literature.

Parameter Description Predicted Value C=O Bond Length The length of the carbonyl double bond. ~1.21 Å C-C (ring) Bond Length The average length of the carbon-carbon bonds within the aromatic ring. ~1.39 Å C-F Bond Length The average length of the carbon-fluorine bonds. ~1.35 Å C-CO-C Bond Angle The angle formed by the ring carbon, the carbonyl carbon, and the methyl carbon. ~120°

Analysis of Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP) Surfaces

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability; a larger gap implies higher stability and lower reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the trifluorinated phenyl ring, while the LUMO would be concentrated on the acetyl group, particularly the carbonyl carbon. The electron-withdrawing fluorine atoms would lower the energy of the HOMO, making the molecule less susceptible to electrophilic attack compared to unsubstituted acetophenone (B1666503).

A Molecular Electrostatic Potential (MEP) surface visually maps the charge distribution of a molecule. It uses a color scale to indicate regions of negative electrostatic potential (red), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. In the MEP surface of this compound, the most negative potential (red) would be centered on the carbonyl oxygen atom, identifying it as the primary site for protonation and electrophilic interaction. The carbonyl carbon and the aromatic protons would exhibit a positive potential (blue/green), marking them as sites for nucleophilic attack.

Computational Prediction of Reactivity and Enantioselectivity

The insights gained from DFT, FMO, and MEP analyses can be used to predict the chemical reactivity of this compound. The strong negative potential on the carbonyl oxygen suggests it will readily act as a hydrogen bond acceptor. The positive potential on the carbonyl carbon indicates its susceptibility to attack by nucleophiles, a common reaction pathway for ketones.

Computational chemistry can also predict the outcomes of stereoselective reactions. researchgate.netresearchgate.net For instance, in the asymmetric reduction of the carbonyl group to form a chiral alcohol, DFT can be used to model the transition states of the reaction with different chiral catalysts. By comparing the activation energies of the pathways leading to the (R) and (S) enantiomers, researchers can predict which enantiomer will be the major product. This enantioselectivity is governed by steric and electronic interactions between the substrate and the catalyst in the transition state, which can be precisely modeled.

High-Resolution Spectroscopic Characterization

High-resolution spectroscopy provides definitive experimental data on the structure and functional groups of molecules. These techniques are essential for validating computational models and providing a complete picture of a molecule's physical and chemical properties.

Rotational Spectroscopy for Gas-Phase Structure Determination

Rotational spectroscopy, particularly Fourier-transform microwave (FTMW) spectroscopy, is a highly precise technique for determining the geometry of molecules in the gas phase. sci-hub.se It measures the absorption of microwave radiation as a molecule transitions between rotational energy levels. These transitions are dependent on the molecule's moments of inertia, from which highly accurate rotational constants (A, B, C) can be derived. These constants are then used to determine bond lengths and angles with exceptional precision.

While detailed rotational spectroscopy studies have been conducted on related isomers like 2,2,2-trifluoroacetophenone (B138007) to analyze fluorination effects, a specific high-resolution rotational spectrum analysis for this compound is not prominently available in the reviewed scientific literature. sci-hub.senih.govmdpi.comresearchgate.net Such a study would provide unambiguous experimental data on its gas-phase structure, confirming the planarity and the precise orientation of the acetyl group relative to the fluorinated ring.

Vibrational Spectroscopy (e.g., Infrared) for Functional Group Analysis

Vibrational spectroscopy, most commonly Infrared (IR) spectroscopy, identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. Each functional group has a characteristic absorption frequency range.

The IR spectrum of this compound would display several key absorption bands confirming its structure. The most prominent peak would be the strong C=O stretching vibration of the ketone group. Other significant absorptions would include C-F stretching modes and vibrations associated with the aromatic ring. While an experimental spectrum for this specific isomer is not available in major databases like the NIST WebBook, the characteristic frequencies can be reliably predicted. nist.gov

Table 2: Characteristic Infrared (IR) Absorption Frequencies for this compound

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹) Intensity C-H Stretch (Aromatic) Aromatic Ring 3100 - 3000 Weak to Medium C-H Stretch (Aliphatic) Methyl Group (-CH₃) 3000 - 2850 Weak to Medium C=O Stretch Ketone 1715 - 1680 Strong C=C Stretch Aromatic Ring 1600 - 1450 Medium C-F Stretch Aryl Fluoride (B91410) 1350 - 1100 Strong

Table of Mentioned Compounds

Nuclear Magnetic Resonance (NMR) Studies (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the structural elucidation of organic molecules. For this compound, the ¹H, ¹³C, and ¹⁹F nuclei each provide unique insights into the molecule's electronic environment and connectivity. While a complete, unified experimental dataset is not available in the cited literature, the expected spectral features can be predicted based on the analysis of related acetophenone derivatives and fundamental NMR principles.

¹H NMR: The proton NMR spectrum is expected to show two main signals. The methyl protons (-CH₃) would appear as a singlet, shifted slightly downfield due to the deshielding effect of the adjacent carbonyl group. The aromatic region would feature a complex signal corresponding to the two protons on the phenyl ring. Due to coupling with the three neighboring fluorine atoms, this signal is anticipated to be a complex multiplet, likely a triplet of triplets.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton. Key signals would include the methyl carbon, the carbonyl carbon, and the carbons of the aromatic ring. The carbons directly bonded to fluorine (C2', C4', C6') are expected to show large one-bond carbon-fluorine coupling constants (¹JC-F). Their chemical shifts would be significantly downfield due to the high electronegativity of fluorine. The other aromatic carbons will also exhibit smaller two- or three-bond couplings (²JC-F, ³JC-F). The carbonyl carbon signal is also expected to be influenced by the electron-withdrawing nature of the trifluorinated ring.

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. acs.orgnih.gov The spectrum of this compound would display signals corresponding to the three fluorine atoms on the aromatic ring. These fluorine nuclei are chemically equivalent and would likely produce a single signal. The chemical shift of this signal would be in the characteristic range for aryl fluorides. acs.org The precise chemical shift is highly sensitive to the molecular surroundings and electronic environment. nih.gov Studies on other trifluoroacetyl species show that the direct attachment of a benzene (B151609) ring to a group containing fluorine has a principal deshielding effect. researchgate.net

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Key Expected Couplings |

|---|---|---|---|

| ¹H (Acetyl -CH₃) | ~2.6 | Singlet (s) | N/A |

| ¹H (Aromatic C-H) | ~7.0 - 7.5 | Complex Multiplet (m) | JH-F |

| ¹³C (Acetyl -CH₃) | ~30 | Quartet (from H) | N/A |

| ¹³C (Carbonyl C=O) | ~190 | Singlet or small multiplet | Small ⁿJC-F |

| ¹³C (Aromatic C-F) | Downfield | Doublet or complex multiplet | Large ¹JC-F |

| ¹⁹F (Aromatic C-F) | -100 to -120 (vs. CFCl₃) | Multiplet | JF-F, JF-H |

Intermolecular Interactions and Solvation Phenomena

The fluorine atoms in this compound significantly influence its ability to engage in intermolecular interactions, which in turn governs its solvation properties and behavior in multiphase systems.

Non-covalent interactions are crucial in molecular recognition, crystal engineering, and biological systems. mdpi.com While specific experimental studies on complexes of this compound are limited, computational and spectroscopic investigations of the closely related isomer, 2,2,2-trifluoroacetophenone, provide significant insight. nih.govmdpi.com

A study combining rotational spectroscopy and quantum-chemical computations on the 2,2,2-trifluoroacetophenone-water complex identified the most stable structure as a seven-membered ring. nih.govmdpi.com This complex is stabilized by two key non-covalent interactions: a classical O-H···O hydrogen bond where the water molecule acts as the proton donor to the carbonyl oxygen, and a weak C-H···O hydrogen bond where a phenyl proton interacts with the oxygen of the water molecule. nih.govmdpi.com The water molecule, therefore, acts as both a proton donor and acceptor. nih.govmdpi.com

For this compound, the interaction landscape would be different. The three electron-withdrawing fluorine atoms on the phenyl ring reduce the electron density of the aromatic system. This would likely weaken the C-H···O interaction involving the ring protons. Conversely, the strong negative inductive effect of the fluorinated ring would enhance the electrophilicity of the carbonyl carbon and could influence the strength of the O-H···O hydrogen bond at the carbonyl oxygen. Computational methods such as Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, and Quantum Theory of Atoms in Molecules (QTAIM) are powerful tools for dissecting these subtle energetic contributions. mdpi.comnih.gov

The way a compound distributes itself between two immiscible liquids, such as an organic solvent and water, is a critical physicochemical property, often described by the distribution coefficient (D). This behavior is governed by intermolecular forces and hydration phenomena.

A study on trifluoroacetophenone (TFAF) and its methylated derivatives in a hexane-water biphasic system offers valuable data for understanding these phenomena. mercer.eduresearchgate.net This system serves as a model for the environment within a polyvinyl chloride membrane of an ion-selective electrode. researchgate.net The research found that the parent compound, trifluoroacetophenone, has a relatively high solubility in water, with a distribution coefficient (D) of 415. mercer.eduresearchgate.net

In contrast, its methylated derivatives, including p-methyltrifluoroacetophenone, 2,4-dimethyltrifluoroacetophenone, and 2,4,6-trimethyltrifluoroacetophenone, showed significantly lower water solubility, with D values ranging from 1360 to 2700. mercer.eduresearchgate.net This indicates a strong preference for the organic (hexane) phase as methyl groups are added, which increases the molecule's lipophilicity. The study also noted that some derivatives, like p-methyltrifluoroacetophenone, can form crystalline hydrates. mercer.eduresearchgate.net The reversible hydration of trifluoroacetophenones has been explored as a basis for optical humidity sensors. researchgate.net

| Compound | Distribution Coefficient (D) in Hexane-Water |

|---|---|

| Trifluoroacetophenone (TFAF) | 415 mercer.eduresearchgate.net |

| Methylated Trifluoroacetophenone Derivatives (e.g., 2,4,6-trimethyltrifluoroacetophenone) | 1360 – 2700 mercer.eduresearchgate.net |

Structure Reactivity and Structure Property Relationships in Trifluoroacetophenone Derivatives

Impact of Trifluoromethyl Groups on Electronic Properties and Reactivity

The presence of trifluoromethyl (CF3) groups on the aromatic ring of acetophenone (B1666503) derivatives profoundly alters their electronic properties and chemical reactivity. The CF3 group is a potent electron-withdrawing substituent due to the high electronegativity of fluorine atoms. This strong inductive effect (-I) significantly reduces the electron density of the aromatic ring and the carbonyl group.

In 2',4',6'-trifluoroacetophenone, the cumulative effect of three fluorine atoms positioned ortho and para to the acetyl group creates a highly electron-deficient aromatic system. This electron withdrawal has several key consequences:

Increased Carbonyl Electrophilicity : The electron-withdrawing nature of the fluorine atoms enhances the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. This increased electrophilicity is a cornerstone of the heightened reactivity of trifluoroacetophenones compared to their non-fluorinated analogs.

Enhanced Acidity : The trifluoromethyl group's ability to stabilize a negative charge through induction makes the α-protons (on the methyl group) more acidic, facilitating enolate formation.

Activation for Catalysis : Perfluoroalkyl ketones, including trifluoroacetophenones, are recognized as highly activated carbonyl compounds. This activation is crucial for their use as organocatalysts in various oxidation reactions, such as the epoxidation of alkenes. acs.org The electron-deficient carbonyl group readily forms adducts with oxidants like hydrogen peroxide, leading to the generation of highly reactive oxidizing species. acs.org

Computational studies, such as those employing Density Functional Theory (DFT), have provided quantitative insights into these electronic effects. Analyses of Mulliken population charges in related molecules like 3'- and 4'-(trifluoromethyl)acetophenones show a significant build-up of positive charge on the ring carbons and the carbonyl carbon, indicating extensive charge delocalization and heightened electrophilicity.

Comparative Studies with Non-Fluorinated Acetophenone Analogues

Direct comparisons between trifluoroacetophenones and their non-fluorinated counterpart, acetophenone, starkly illustrate the impact of fluorination on reactivity.

In catalytic applications, this difference is particularly pronounced. For instance, in the epoxidation of olefins using hydrogen peroxide, 2,2,2-trifluoroacetophenone (B138007) acts as an efficient organocatalyst, leading to high yields of the corresponding epoxides. In contrast, when acetophenone is used under the same conditions, only extremely low yields are observed. This highlights the essential role of the trifluoromethyl group in activating the carbonyl for the catalytic cycle.

Asymmetric hydrogenation reactions also reveal significant differences. A study comparing the reactivity of trifluoroacetophenone and acetophenone in a rhodium-catalyzed hydrogenation showed distinct kinetic profiles, underscoring the electronic influence of the CF3 group on the reaction rate and mechanism. researchgate.net

Furthermore, the introduction of fluorine atoms tunes non-covalent interactions. A comparative analysis of the 1:1 complexes of 2,2,2-trifluoroacetophenone and acetophenone with water demonstrated that the fluorine atoms play a remarkable role in modulating the geometry and strength of hydrogen bonds. mdpi.comresearchgate.net In the trifluoroacetophenone-water complex, water acts as both a proton donor and acceptor, forming a stable seven-membered ring stabilized by a classical O-H···O hydrogen bond and a weaker C-H···O interaction. mdpi.comresearchgate.net The strength of this C-H···O weak hydrogen bond is greater in the fluorinated complex, a consequence of the reduced electron density of the C-H bond in trifluoroacetophenone. mdpi.com

Table 1: Comparative Reactivity in Catalytic Epoxidation

| Catalyst | Reaction | Oxidant | Observed Yield | Reference |

|---|---|---|---|---|

| 2,2,2-Trifluoroacetophenone | Epoxidation of Alkenes | H₂O₂ | High to Quantitative | acs.org |

| Acetophenone | Epoxidation of Alkenes | H₂O₂ | Extremely Low |

Positional Isomerism and its Influence on Chemical Behavior

While this compound features fluorine atoms at both ortho and the para positions, other isomers like 2',4',5'-trifluoroacetophenone (B50697) or 3',4',5'-trifluoroacetophenone (B1306032) exist. chemicalbook.com The chemical behavior of these isomers differs based on the interplay of inductive and resonance effects.

Ortho-positioned fluorines (2' and 6' positions) exert a strong inductive electron-withdrawing effect and can also introduce steric hindrance around the acetyl group. This steric effect can influence the approach of reagents and the conformational preferences of the molecule.

Para-positioned fluorine (4' position) primarily exerts its electron-withdrawing effect through induction and, to a lesser extent, a weak +R (resonance) effect.

Meta-positioned fluorines (3' and 5' positions) influence the electronic properties mainly through the inductive effect, as resonance effects are not transmitted from the meta position to the acetyl group.

The combination of these effects in different positional isomers leads to variations in properties such as carbonyl electrophilicity, the acidity of α-protons, and reduction potentials. For example, the precise reduction potential of a trifluoroacetophenone derivative is sensitive to the substituent pattern on the aromatic ring. nih.gov Although direct comparative studies across a wide range of trifluoroacetophenone isomers are limited in the literature, the principles of positional isomerism suggest that the 2',4',6'-isomer would be among the most reactive towards nucleophiles due to the symmetric and powerful electron withdrawal from the key ortho and para positions.

Substituent Effects on Reactivity and Selectivity in Catalytic Processes

The reactivity of the this compound framework can be further modulated by the introduction of other substituents on the aromatic ring. These additional groups can either enhance or diminish the inherent reactivity conferred by the fluorine atoms, influencing both reaction rates and selectivity in catalytic processes.

Research has shown that the electronic nature of these additional substituents is critical. In a visible-light-induced radical addition reaction involving trifluoromethyl ketones, the presence of other substituents on the aromatic ring affects the reaction yield. For instance, introducing a methoxy (B1213986) (MeO) group at the ortho position of the carbonyl group was found to slightly decrease the yield of the resulting trifluoromethyl alcohol product. nih.gov This is likely due to the electron-donating nature of the methoxy group, which counteracts the electron-withdrawing effect of the trifluoromethyl group, thereby reducing the electrophilicity of the carbonyl carbon.

Conversely, introducing additional electron-withdrawing groups would be expected to further increase the reactivity of the carbonyl center. These substituent effects are crucial for fine-tuning the molecule for specific applications. By strategically placing different functional groups, chemists can control the electronic landscape of the trifluoroacetophenone core, thereby directing the outcome of catalytic transformations.

Table 2: Effect of an Additional Substituent on a Radical Addition Reaction Yield

| Trifluoromethyl Ketone Substrate | Additional Substituent | Reaction Yield | Reference |

|---|---|---|---|

| Parent Trifluoroacetophenone | None | Good | nih.gov |

| Ortho-substituted Trifluoroacetophenone | -OCH₃ | Lowered (37%) | nih.gov |

Design and Synthesis of Novel Trifluoroacetophenone-Based Derivatives with Enhanced Biological Activity

This compound is a valuable building block in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications. Its utility stems from the unique properties imparted by the trifluorinated phenyl ring, which can enhance biological activity, improve metabolic stability, and increase lipophilicity of the final drug candidate.

Researchers utilize this compound as a reactant to construct more complex molecules. For example, it has been used in the synthesis of 4,6- and 6,7-difluoro-3-methyl-1H-indazoles, which are heterocyclic scaffolds of interest in pharmaceutical research. chemicalbook.com

Another synthetic strategy involves the reaction of trifluoromethyl ketones with biologically active heterocycles. In one study, trifluoroacetophenone was reacted with dihydroquinoxalin-2-ones via a photoredox-catalyzed radical addition to produce novel trifluoromethyl alcohols. Dihydroquinoxalin-2-ones are recognized as privileged structures present in a variety of biologically active compounds. nih.gov This approach effectively combines the trifluoromethylphenyl moiety with a known bioactive scaffold to generate new chemical entities for biological screening.

Furthermore, the principles of rational drug design are applied by linking the trifluoroacetophenone core to existing drugs to create new derivatives. For instance, a derivative of the non-steroidal anti-inflammatory drug (NSAID) Indometacin was synthesized by coupling it to a p-hydroxytrifluoroacetophenone. nih.gov Such modifications aim to alter the pharmacokinetic or pharmacodynamic profile of the parent drug, potentially leading to enhanced efficacy or novel applications. The systematic modification of the trifluoroacetophenone structure allows medicinal chemists to explore structure-activity relationships (SAR) and optimize the biological efficacy of new drug candidates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.